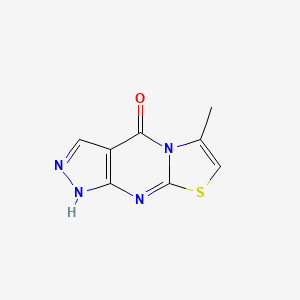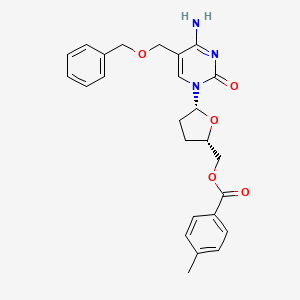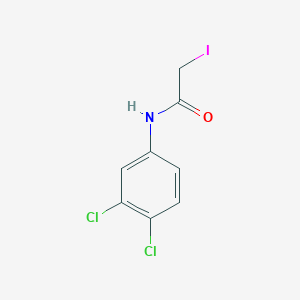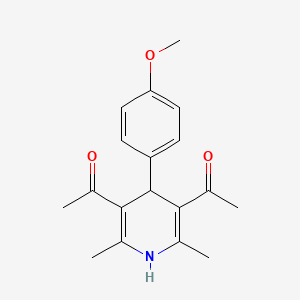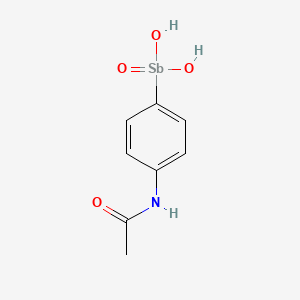
p-Acetamidobenzenestibonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Acetamidobenzenestibonic acid: is an organoantimony compound with the molecular formula C8H10NO4Sb 4-acetylaminophenylstibonic acid This compound is characterized by the presence of an antimony atom bonded to a benzene ring substituted with an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetamidobenzenestibonic acid typically involves the reaction of 4-acetamidophenylboronic acid with antimony trichloride in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: p-Acetamidobenzenestibonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(V) derivatives back to antimony(III) compounds.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions may involve reagents like or under acidic or basic conditions.
Major Products:
Oxidation: Formation of antimony(V) derivatives.
Reduction: Regeneration of antimony(III) compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: p-Acetamidobenzenestibonic acid is used as a precursor in the synthesis of other organoantimony compounds. It serves as a building block for the development of novel materials with unique properties.
Biology: The compound has potential applications in biological research, particularly in the study of antimony-based drugs and their interactions with biological systems. It may be used to investigate the mechanisms of action of antimony-containing pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Antimony compounds have been studied for their antiprotozoal and anticancer activities, and this compound may contribute to the development of new treatments.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, electronics, and materials science.
Mécanisme D'action
The mechanism of action of p-Acetamidobenzenestibonic acid involves its interaction with molecular targets such as enzymes and proteins. The antimony atom can form coordination complexes with biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
- p-Aminobenzenestibonic acid
- p-Nitrobenzenestibonic acid
- p-Hydroxybenzenestibonic acid
Comparison: p-Acetamidobenzenestibonic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to p-Aminobenzenestibonic acid, the acetamido group provides additional stability and potential for hydrogen bonding. p-Nitrobenzenestibonic acid, on the other hand, has different electronic properties due to the nitro group, affecting its reactivity and applications. p-Hydroxybenzenestibonic acid has a hydroxyl group that influences its solubility and interactions with other molecules.
Propriétés
Numéro CAS |
98-76-0 |
|---|---|
Formule moléculaire |
C8H10NO4Sb |
Poids moléculaire |
305.93 g/mol |
Nom IUPAC |
(4-acetamidophenyl)stibonic acid |
InChI |
InChI=1S/C8H8NO.2H2O.O.Sb/c1-7(10)9-8-5-3-2-4-6-8;;;;/h3-6H,1H3,(H,9,10);2*1H2;;/q;;;;+2/p-2 |
Clé InChI |
VCRSJHLUNDQHNW-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)[Sb](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




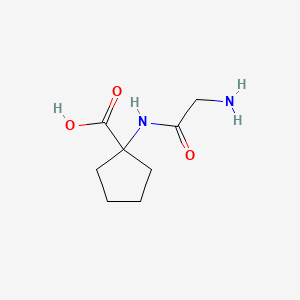
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
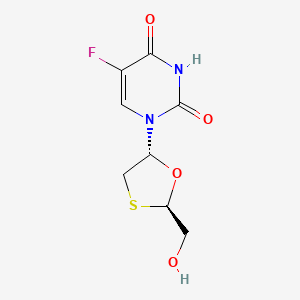

![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
